

In-depth Technical Guide: 7-Nonadecenoic acid, ethyl ester, (7E)-

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 7(E)-nonadecenoate*

Cat. No.: *B15552331*

[Get Quote](#)

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

7-Nonadecenoic acid, ethyl ester, (7E)- is a specific stereoisomer of a long-chain fatty acid ethyl ester. Fatty acid ethyl esters (FAEEs) are a class of neutral lipids formed by the esterification of fatty acids with ethanol. In biological systems, they are recognized as non-oxidative metabolites of ethanol and have been implicated in the cellular mechanisms of ethanol-induced organ damage. In the realm of drug development and research, specific unsaturated fatty acid esters are investigated for their potential biological activities, including anti-inflammatory and cytotoxic effects. This guide provides a summary of the available technical information for 7-Nonadecenoic acid, ethyl ester, (7E)-.

Physicochemical Properties

While specific experimental data for 7-Nonadecenoic acid, ethyl ester, (7E)- is not readily available in public literature, some properties can be predicted or are available from chemical directories.

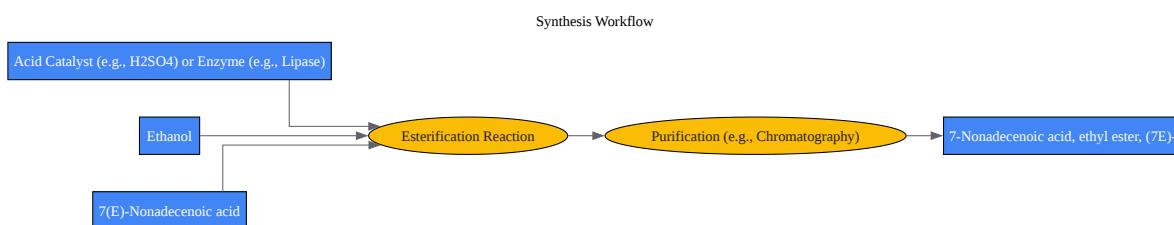
Property	Value	Source
CAS Number	2692622-84-5	ChemicalBook [1]
Molecular Formula	C ₂₁ H ₄₀ O ₂	ChemicalBook [1]
Molecular Weight	324.54 g/mol	ChemicalBook [1]
Boiling Point (Predicted)	400.6 ± 24.0 °C	ChemicalBook [1]
Density (Predicted)	0.871 ± 0.06 g/cm ³	ChemicalBook [1]

Commercial Availability

Direct commercial suppliers for 7-Nonadecenoic acid, ethyl ester, (7E)- are not prominently listed in readily accessible databases. While ChemicalBook lists the compound, it serves as a directory and does not guarantee availability from a specific supplier[\[1\]](#).

It is important to distinguish this compound from its stereoisomer and related compounds, which are more readily available:

- Ethyl 7(Z)-nonadecenoate (CAS 2692622-83-4): The (Z)- or cis-isomer is commercially available from suppliers such as Larodan Research Grade Lipids[\[2\]](#).
- 7(E)-Nonadecenoic acid (CAS 191544-99-7): The free fatty acid form of the (E)-isomer is also available from suppliers like Larodan Research Grade Lipids[\[3\]](#).


Researchers requiring 7-Nonadecenoic acid, ethyl ester, (7E)- may need to consider custom synthesis.

Synthesis and Experimental Protocols

Due to the limited commercial availability and published research on this specific compound, detailed experimental protocols are not available. However, general methods for the synthesis and analysis of fatty acid ethyl esters can be adapted.

General Synthesis Workflow

The synthesis of 7-Nonadecenoic acid, ethyl ester, (7E)- would typically involve the esterification of 7(E)-Nonadecenoic acid with ethanol.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 7-Nonadecenoic acid, ethyl ester, (7E)-.

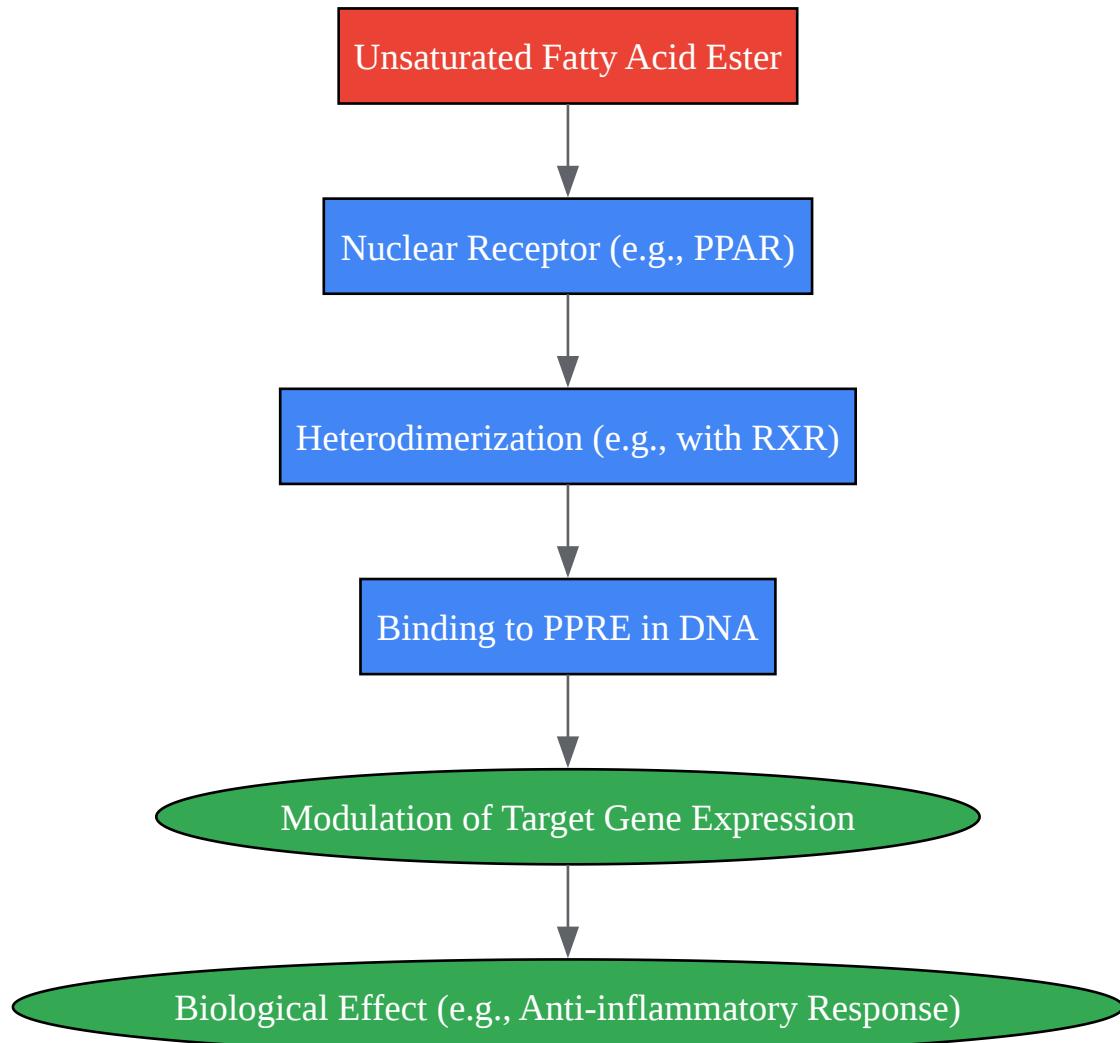
Experimental Protocol (General Esterification):

- Reactant Preparation: Dissolve 7(E)-Nonadecenoic acid in a suitable solvent, such as toluene or hexane.
- Addition of Ethanol: Add an excess of absolute ethanol to the reaction mixture.
- Catalysis: Introduce a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or an immobilized lipase for a more selective, milder reaction.
- Reaction Conditions: Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: After the reaction is complete, neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution). Wash the organic layer with water and brine.

- Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
- Characterization: The final product should be characterized by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Analytical Methods

Standard analytical techniques for the characterization and quantification of fatty acid ethyl esters include:


- Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method for separating and identifying individual fatty acid esters.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): Provides detailed structural information about the molecule, including the confirmation of the ethyl ester group and the stereochemistry of the double bond.
- High-Performance Liquid Chromatography (HPLC): Can be used for purification and quantification, especially when coupled with a suitable detector like an evaporative light scattering detector (ELSD) or a mass spectrometer.

Potential Research Applications and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for 7-Nonadecenoic acid, ethyl ester, (7E)-, research on structurally similar fatty acid esters provides insights into potential areas of investigation.

Fatty acids and their derivatives are known to interact with various cellular signaling pathways. For instance, some unsaturated fatty acids are ligands for nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism and inflammation.

Hypothetical Signaling Pathway

[Click to download full resolution via product page](#)

Caption: A hypothetical signaling pathway for an unsaturated fatty acid ester.

Given the structural similarity to other bioactive lipids, potential research applications for 7-Nonadecenoic acid, ethyl ester, (7E)- could include:

- Anti-inflammatory studies: Investigating its effects on inflammatory pathways in various cell models.

- Metabolic studies: Assessing its role in lipid metabolism and potential interactions with metabolic receptors.
- Cytotoxicity assays: Evaluating its potential as an anti-cancer agent in different cancer cell lines.

Conclusion

7-Nonadecenoic acid, ethyl ester, (7E)- is a specific fatty acid ester for which detailed technical information and commercial availability are currently limited. Researchers interested in this compound will likely need to pursue custom synthesis. The information provided in this guide on general synthesis and analytical methods, along with potential areas of biological investigation based on related compounds, serves as a foundational resource for initiating research on this molecule. Further studies are required to elucidate its specific physicochemical properties, biological activities, and mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-Nonadecenoic acid, ethyl ester, (7E)- CAS#: 2692622-84-5 [m.chemicalbook.com]
- 2. larodan.com [larodan.com]
- 3. larodan.com [larodan.com]
- To cite this document: BenchChem. [In-depth Technical Guide: 7-Nonadecenoic acid, ethyl ester, (7E)-]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15552331#commercial-suppliers-of-7-nonadecenoic-acid-ethyl-ester-7e>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com